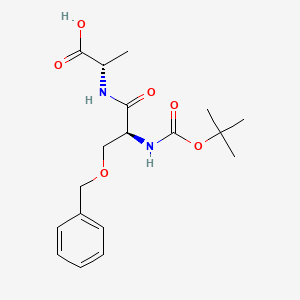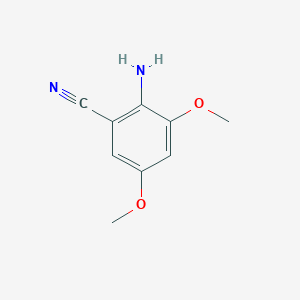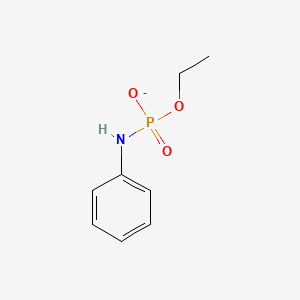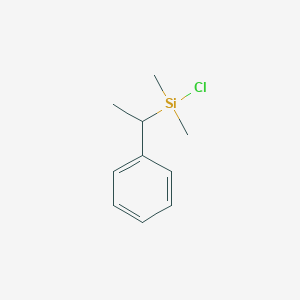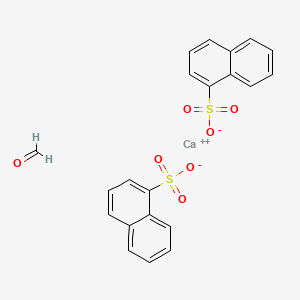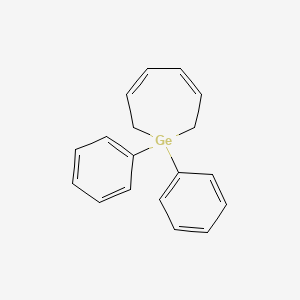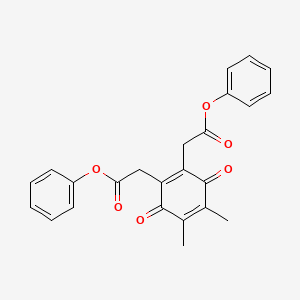
1,4-Cyclohexadiene-1,2-diacetic acid, 4,5-dimethyl-3,6-dioxo-, diphenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Cyclohexadiene-1,2-diacetic acid, 4,5-dimethyl-3,6-dioxo-, diphenyl ester is an organic compound with a complex structure It is a derivative of cyclohexadiene, featuring multiple functional groups that contribute to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Cyclohexadiene-1,2-diacetic acid, 4,5-dimethyl-3,6-dioxo-, diphenyl ester typically involves multiple steps. One common method is the Birch reduction of related aromatic compounds using an alkali metal dissolved in liquid ammonia and a proton donor such as an alcohol . This method helps avoid over-reduction to the fully saturated ring.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar reduction processes with optimized conditions for large-scale synthesis. The use of catalysts and controlled reaction environments would be essential to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Cyclohexadiene-1,2-diacetic acid, 4,5-dimethyl-3,6-dioxo-, diphenyl ester undergoes various chemical reactions, including:
Reduction: The compound can be reduced further, although care must be taken to avoid over-reduction.
Substitution: Functional groups on the cyclohexadiene ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include alkali metals, liquid ammonia, and alcohols for reduction reactions . Oxidizing agents such as potassium permanganate or chromium trioxide may be used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aromatic compounds, while reduction can yield fully saturated cyclohexane derivatives .
Applications De Recherche Scientifique
1,4-Cyclohexadiene-1,2-diacetic acid, 4,5-dimethyl-3,6-dioxo-, diphenyl ester has several applications in scientific research:
Mécanisme D'action
The mechanism by which 1,4-Cyclohexadiene-1,2-diacetic acid, 4,5-dimethyl-3,6-dioxo-, diphenyl ester exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a hydrogen donor in catalytic hydrogenation reactions, facilitating the reduction of other compounds . Its ability to undergo oxidation and substitution reactions also plays a role in its chemical behavior .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Cyclohexadiene: A simpler derivative with similar reduction and oxidation properties.
Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate: Another related compound used in the production of pigments.
Uniqueness
1,4-Cyclohexadiene-1,2-diacetic acid, 4,5-dimethyl-3,6-dioxo-, diphenyl ester is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in scientific research and industrial applications .
Propriétés
Numéro CAS |
64236-16-4 |
|---|---|
Formule moléculaire |
C24H20O6 |
Poids moléculaire |
404.4 g/mol |
Nom IUPAC |
phenyl 2-[4,5-dimethyl-3,6-dioxo-2-(2-oxo-2-phenoxyethyl)cyclohexa-1,4-dien-1-yl]acetate |
InChI |
InChI=1S/C24H20O6/c1-15-16(2)24(28)20(14-22(26)30-18-11-7-4-8-12-18)19(23(15)27)13-21(25)29-17-9-5-3-6-10-17/h3-12H,13-14H2,1-2H3 |
Clé InChI |
YTRYZIQEUJQHCE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)C(=C(C1=O)CC(=O)OC2=CC=CC=C2)CC(=O)OC3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



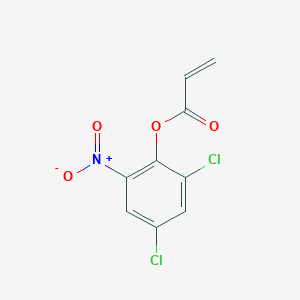
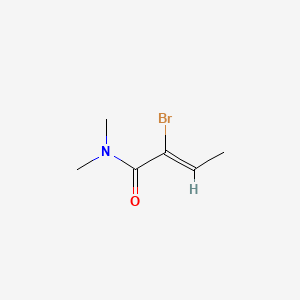

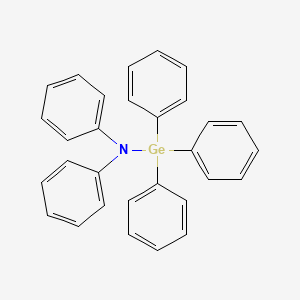
-lambda~5~-phosphane](/img/structure/B14498043.png)
